

Pharmacological Profile of Nilvadipine and Its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: Nilvadipine-d4

Cat. No.: B10823279

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Abstract

Nilvadipine is a potent dihydropyridine calcium channel blocker utilized in the management of hypertension and angina.[1][2] Its pharmacological activity is primarily derived from its high affinity and selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4] This guide provides an in-depth overview of the pharmacological profile of nilvadipine and its metabolites, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. Quantitative data are presented in tabular format, and key experimental methodologies and signaling pathways are described and visualized.

Pharmacodynamics

Mechanism of Action

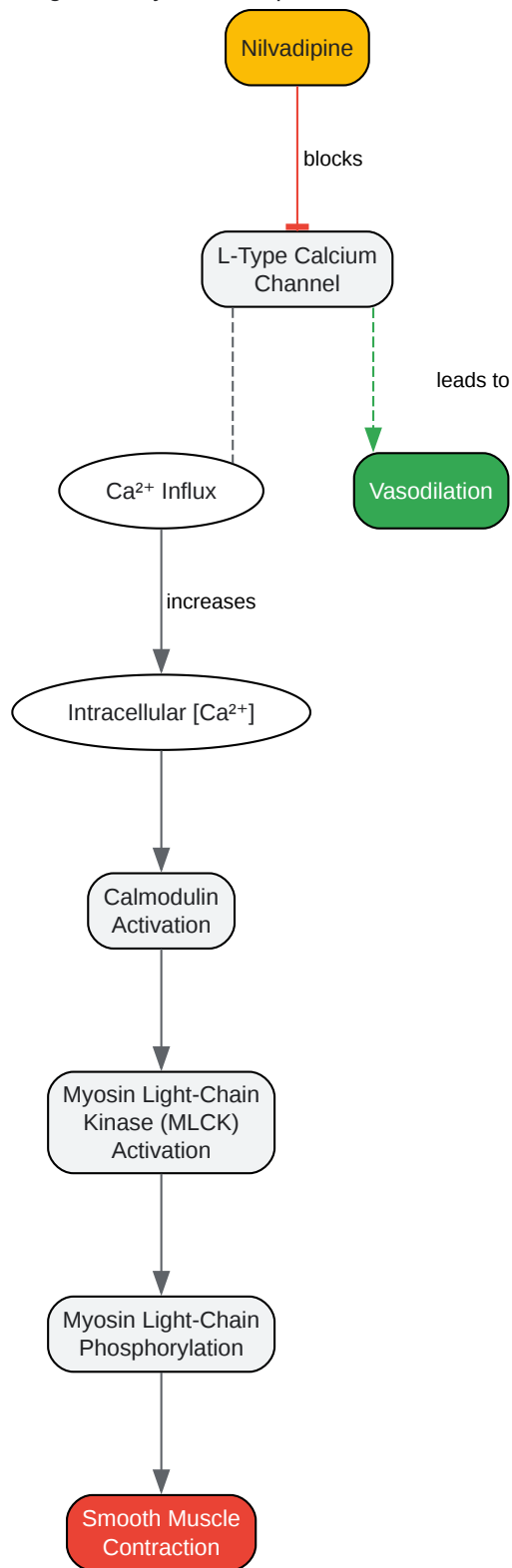
Nilvadipine exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac cells.[1][2] By physically blocking these channels, nilvadipine reduces the intracellular calcium concentration, which in turn inhibits the contractile processes of smooth muscle cells.[1] This leads to relaxation of the arterial vessels, causing vasodilation.[5] The consequence of this vasodilation is a decrease in total peripheral resistance, leading to a reduction in systemic blood pressure and afterload.[1]

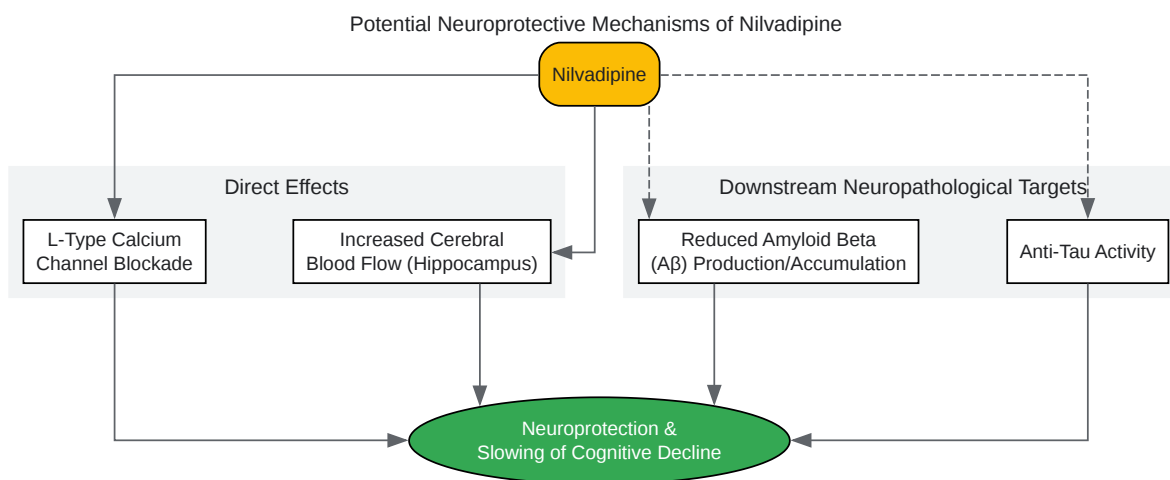
Compared to the prototype dihydropyridine, nifedipine, nilvadipine exhibits a longer duration of action and a 4- to 16-fold greater vasodilatory potency, with less associated cardiodepression. [3] It demonstrates high vascular selectivity, with a vascular/cardiac efficacy ratio of 251, which is approximately 9-10 times higher than that of nifedipine.[3] In therapeutic doses, nilvadipine does not exert negative inotropic, chronotropic, or dromotropic effects.[3]

Signaling Pathway

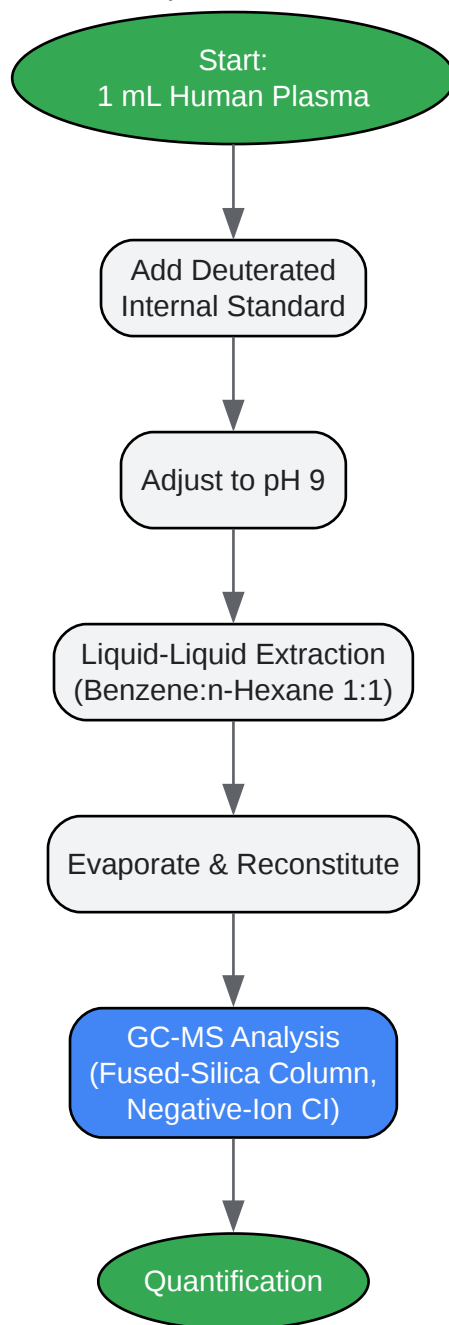
The primary signaling pathway for nilvadipine's vasodilatory effect is the direct blockade of L-type calcium channels, which reduces intracellular calcium levels and prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to smooth muscle relaxation.

Signaling Pathway of Nilvadipine-Induced Vasodilation





Workflow for Nilvadipine Quantification in Plasma



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